molecular formula C8H8ClNO2 B12860767 1-(6-Chloro-5-methoxypyridin-2-yl)ethan-1-one

1-(6-Chloro-5-methoxypyridin-2-yl)ethan-1-one

Cat. No.: B12860767
M. Wt: 185.61 g/mol
InChI Key: PBWQCYQDOWKVMA-UHFFFAOYSA-N
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Description

1-(6-Chloro-5-methoxypyridin-2-yl)ethan-1-one is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(6-Chloro-5-methoxypyridin-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 6-chloro-5-methoxypyridin-2-amine with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-5-methoxypyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-Chloro-5-methoxypyridin-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-5-methoxypyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Chloro-5-methoxypyridin-2-yl)ethan-1-one is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development in various fields .

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

1-(6-chloro-5-methoxypyridin-2-yl)ethanone

InChI

InChI=1S/C8H8ClNO2/c1-5(11)6-3-4-7(12-2)8(9)10-6/h3-4H,1-2H3

InChI Key

PBWQCYQDOWKVMA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=C(C=C1)OC)Cl

Origin of Product

United States

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